REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]([F:11])=[C:4](Cl)[N:3]=1.C([O-])(=O)C.[Na+].[H][H]>CO.[Pd]>[F:11][C:5]1[CH:4]=[N:3][CH:2]=[C:7]([CH:6]=1)[C:8]([OH:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C=C1C(=O)O)F)Cl
|
Name
|
|
Quantity
|
3.516 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered through a 0.45μ PTFE membrane
|
Type
|
WASH
|
Details
|
the catalyst thoroughly washed with methanol (25 mL)
|
Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated by rotary evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×30 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC=C(C(=O)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.293 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |